REACTION_CXSMILES
|
[Na+:1].C([N:4]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]([O-:19])=[O:18])[CH2:12][CH2:11][N:10]([CH2:20][C:21]([O-:23])=[O:22])[CH2:9][CH2:8][N:7]([CH2:24][C:25]([O-:27])=[O:26])[CH2:6][CH2:5]1)=O.[Na+].[Na+].[OH-].[Na+]>>[Na+:1].[N:7]1([CH2:24][C:25]([O-:27])=[O:26])[CH2:6][CH2:5][NH:4][CH2:15][CH2:14][N:13]([CH2:16][C:17]([O-:19])=[O:18])[CH2:12][CH2:11][N:10]([CH2:20][C:21]([O-:23])=[O:22])[CH2:9][CH2:8]1.[Na+:1].[Na+:1] |f:0.1.2.3,4.5,6.7.8.9|
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C(=O)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].N1(CCN(CCN(CCNCC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |